2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethyl-substituted thiazole ring linked via an acetamide bridge to a para-isopropylphenyl group.
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10(2)13-5-7-14(8-6-13)18-16(19)9-15-11(3)17-12(4)20-15/h5-8,10H,9H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZGIVZAOBCWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling (Patent Method)
-
Activation Reagents :
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Conditions :
-
Temperature: 20–30°C
-
Time: 4–5 hours
-
Base: Triethylamine (2 eq) to neutralize HCl byproducts
-
Procedure :
-
Dissolve 2,4-dimethylthiazole-5-acetic acid (1 eq) in THF.
-
Add EDC, HOBt, and 4-isopropylaniline (1.1 eq).
-
Stir at 25°C until completion (monitored by TLC/HPLC).
-
Quench with water, extract with ethyl acetate, and concentrate.
Pyridine-Assisted Coupling (RSC Method D)
Advantages : Avoids racemization and simplifies purification.
Purification and Crystallization
High purity is critical for pharmaceutical-grade acetamides. The patent emphasizes crystallization over silica gel chromatography to avoid hazardous solvents:
Crystallization Conditions
-
Solvent System : THF/water (3:1 v/v)
-
Temperature : 5–10°C
-
Time : 10–15 hours
Comparative Analysis of Synthetic Routes
| Parameter | Carbodiimide Method | Pyridine/EDCI Method |
|---|---|---|
| Solvent | THF | Pyridine |
| Temperature | 20–30°C | 25°C |
| Time | 4–5 hours | 12 hours |
| Yield | 78–82% | 70–75% |
| Purification | Crystallization | Column chromatography |
The carbodiimide method offers higher yields and faster reaction times, making it preferable for scale-up.
Scalability and Industrial Considerations
The patent’s emphasis on avoiding borane reagents and silica gel purification aligns with industrial best practices:
-
Solvent Volume : 1–3 volumes of THF minimize waste.
-
Catalyst : 10% Pd/C for hydrogenation steps (if intermediates require reduction).
-
Safety : Substitutes hazardous reagents (e.g., BH3-THF) with aqueous workups.
Chemical Reactions Analysis
1.1. General Strategy
The synthesis of thiazole-acetamide derivatives typically involves:
-
Formation of the thiazole core : Constructed via cyclization reactions (e.g., Knoevenagel condensation, Hantzsch thiazole synthesis).
-
Acetamide coupling : Introduction of the acetamide group via nucleophilic acyl substitution or amidation reactions.
Step 1: Thiazole Ring Formation
For 2,4-dimethyl-1,3-thiazole derivatives, a common approach involves:
-
Cyclization of thioamide precursors (e.g., reacting α-mercapto ketones or aldehydes with α-amino ketones).
-
Substitution of substituents : Introduction of methyl groups at positions 2 and 4 via alkylation or electrophilic aromatic substitution.
Step 2: Acetamide Coupling
The acetamide group is typically introduced via:
-
Reaction with chloroacetamide derivatives : For example, reacting 2-chloro-N-(thiazol-2-yl)acetamide with amines or amides.
-
Amidation : Coupling a thiazole-substituted carboxylic acid with an amine (e.g., 4-(propan-2-yl)aniline) using coupling agents like EDC or DCC.
Reaction Conditions and Reagents
3.1. Key Functional Groups
-
Thiazole ring : Electrophilic due to sulfur and nitrogen atoms, enabling substitution reactions.
-
Acetamide group : Hydrogen-bonding donor/acceptor; influences solubility and bioactivity.
3.2. Bioactivity Trends
From analogous compounds:
-
Antitumor activity : Enhanced by electron-donating groups (e.g., methyl) on the phenyl ring or thiazole substituents.
-
pKa values : First protonation occurs on the imidazole/thiazole nitrogen (pKa ~5.91–8.34), second on the acetamide nitrogen (pKa ~3.02–4.72).
Challenges and Considerations
-
Regioselectivity : Positional isomerism in thiazole substitution requires careful control during synthesis.
-
Solubility : Polar acetamide groups may reduce lipophilicity, affecting pharmacokinetics.
-
Stability : Thiazole rings are generally stable but may react under strongly acidic/basic conditions.
Scientific Research Applications
This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research:
1. Antimicrobial Properties
- The thiazole nucleus is known for its antimicrobial activity. Studies indicate that compounds containing thiazole structures can inhibit the growth of various bacterial strains by interfering with lipid biosynthesis essential for cell membrane integrity.
2. Anticancer Activity
- Preliminary studies suggest that 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide may possess anticancer properties. It has been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
3. Enzyme Inhibition
- The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance mechanisms. Its interaction with these enzymes could provide insights into developing new therapeutic agents .
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in treating various diseases:
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: TRPA1 Antagonists with N-[4-(Propan-2-yl)phenyl]acetamide Backbone
| Compound | Heterocycle | IC50 (TRPA1) | Key Structural Difference |
|---|---|---|---|
| HC-030031 | Xanthine (tetrahydropurine) | 4–10 μM | 2,6-Dioxo-tetrahydropurine core |
| Target Compound | 2,4-Dimethylthiazole | Not reported | Thiazole with methyl substituents |
| CHEM-5861528 | Xanthine | 4–10 μM | Butan-2-yl substituent on phenyl |
GPR-17 Targeting: Thiazole vs. Triazole Derivatives
GPR-17 ligand (2-({5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) retains the acetamide-isopropylphenyl group but incorporates a triazole-sulfonylmorpholine moiety. This compound targets GPR-17, a receptor implicated in neuroinflammation and myelination. The triazole core’s planar geometry and sulfonyl group enhance binding to GPR-17’s hydrophobic pocket, whereas the thiazole in the target compound may favor interactions with smaller active sites .
Calcium Channel Stabilizers: Thiazole vs. Pyridine Derivatives
Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) shares the isopropylphenylacetamide group but substitutes the thiazole with a trifluoroethoxy-pyridine moiety. Suvecaltamide acts as a voltage-activated calcium channel (Cav) stabilizer and antiepileptic, leveraging the pyridine’s electron-withdrawing properties for enhanced membrane permeability.
Structural and Functional Implications
Impact of Heterocycle Modifications
- Thiazole vs. Xanthine : Thiazoles offer metabolic stability but may reduce hydrogen-bonding capacity compared to xanthines.
- Thiazole vs. Triazole : Triazoles enhance π-π stacking but increase synthetic complexity.
- Alkyl Substituents : The isopropyl group in the target compound and butan-2-yl in CHEM-5861528 influence lipophilicity and bioavailability.
Table 2: Pharmacokinetic and Target Selectivity Trends
| Heterocycle | Target | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|
| 2,4-Dimethylthiazole | TRPA1 (hypothetical) | Moderate (~3.0) | High |
| Xanthine | TRPA1 | High (~3.5) | Moderate |
| Triazole-sulfonyl | GPR-17 | High (~4.2) | Low |
Biological Activity
The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores various aspects of its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.
- IUPAC Name : this compound
- Molecular Formula : C13H18N4OS
- Molecular Weight : 310 Da
- LogP : 2.59
| Property | Value |
|---|---|
| Heavy Atoms Count | 20 |
| Rotatable Bonds Count | 4 |
| Polar Surface Area (Ų) | 67 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results:
- Mechanism of Action : The compound appears to induce apoptosis in tumor cells, which is crucial for anticancer activity. Studies have shown that it activates caspase pathways leading to programmed cell death .
-
Case Studies :
- In a study involving A549 (lung cancer) and C6 (glioma) cell lines, the compound exhibited significant cytotoxic effects with low IC50 values, suggesting high potency against these cancer types .
- Another study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the thiazole ring enhance anticancer activity .
Antitubercular Activity
Thiazole derivatives are also being explored for their potential as anti-tubercular agents. The compound has been part of investigations aimed at developing new treatments for tuberculosis:
- In Vitro Activity : Preliminary studies have shown that similar thiazole compounds possess inhibitory effects against Mycobacterium tuberculosis, with some derivatives demonstrating lower MIC values compared to standard drugs .
- Mechanistic Insights : Molecular docking studies suggest that these compounds interact with key proteins involved in the bacterial survival mechanism, enhancing their potential as effective anti-tubercular agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural characteristics:
- Substituent Effects : The presence of electron-donating groups at specific positions on the phenyl ring has been correlated with increased cytotoxicity against various cancer cell lines .
- Thiazole Ring Importance : The thiazole moiety itself is crucial for biological activity; modifications to this ring can significantly alter the compound's efficacy and selectivity towards target cells .
Q & A
Q. Table 1: Comparison of reaction conditions for analogous acetamides
| Step | Conditions (Time/Temp) | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|
| Chloroacetamide formation | 20–25°C, 2 h | Dioxane/Et₃N | 75–85 | |
| Thiazole coupling | Reflux, 7 h | Toluene/water | 60–70 |
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as shown for structurally similar thiazole-acetamides .
- ¹H/¹³C NMR : Identify substituents on the thiazole (e.g., 2,4-dimethyl groups) and acetamide linkage. For example:
- HPLC-MS : Monitor purity (>95%) and validate molecular weight (e.g., [M+H]⁺ at m/z 329.4) .
Basic: What in vitro screening approaches are appropriate for preliminary biological activity assessment?
Answer:
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations, referencing thiazole derivatives’ known cytotoxicity .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
- Dose-response curves : Calculate IC₅₀ values with triplicate replicates to ensure statistical validity.
Advanced: How to design structure-activity relationship (SAR) studies to evaluate substituent effects?
Answer:
- Variable substituents : Synthesize analogs with:
- Biological testing : Compare IC₅₀ values across analogs to identify critical substituents.
- Computational docking : Map substituent interactions with target proteins (e.g., COX-2) using AutoDock Vina .
Advanced: How can computational methods predict binding interactions with biological targets?
Answer:
- Molecular docking : Use the compound’s 3D structure (from crystallography or PubChem ) to simulate binding to targets like EGFR or tubulin.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- Pharmacophore modeling : Identify essential features (e.g., acetamide hydrogen-bond acceptors) using Schrödinger Suite .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
- NMR discrepancies : If methyl proton signals overlap, use DEPT-135 or HSQC to assign carbons unambiguously .
- Mass spectrometry anomalies : Compare experimental m/z with theoretical values (e.g., PubChem data ) to detect impurities.
- X-ray vs. computational structures : Overlay crystallographic data with DFT-optimized geometries to validate conformations .
Advanced: What strategies ensure reproducibility in multi-step synthesis?
Answer:
- Intermediate characterization : Validate each step via TLC (hexane:EtOAc 9:1) and isolate intermediates .
- Stoichiometric control : Use a 1:1.5 molar ratio of chloroacetyl chloride to amine to minimize side products .
- Batch consistency : Document reaction parameters (e.g., reflux time ±5 minutes) and use calibrated equipment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
